molecular formula C21H17ClN2 B14749905 2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- CAS No. 2515-59-5

2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl-

Cat. No.: B14749905
CAS No.: 2515-59-5
M. Wt: 332.8 g/mol
InChI Key: XPFDBXDITJUQMV-UHFFFAOYSA-N
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Description

2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a p-chloro-phenyl group and two phenyl groups attached to the pyrazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- typically involves the cyclization of chalcones with hydrazine hydrate. The chalcones are prepared by the condensation of appropriate aromatic aldehydes and acetophenones. The reaction is carried out in absolute ethanol with a few drops of glacial acetic acid as a catalyst. The resulting pyrazoline derivatives are obtained in good yields, ranging from 68% to 99% .

Industrial Production Methods

Industrial production methods for pyrazolines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The final products are purified through recrystallization from solvents such as ethanol or acetone .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- can be compared with other similar compounds such as:

These compounds exhibit different electronic structures and spectral properties due to the variations in their substituent groups .

Properties

CAS No.

2515-59-5

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C21H17ClN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2

InChI Key

XPFDBXDITJUQMV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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